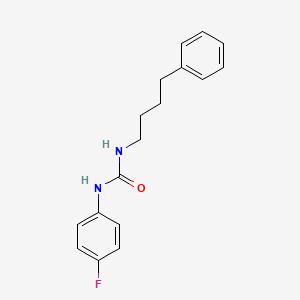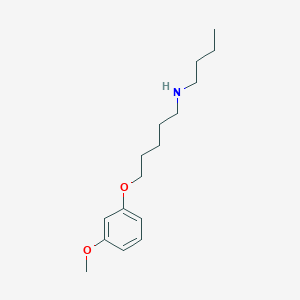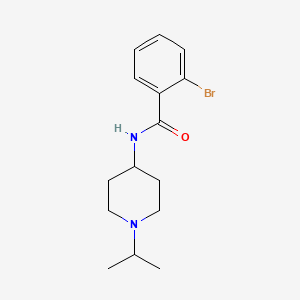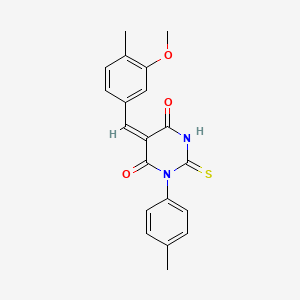
N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(4-phenylbutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as 'FPhBU' and has been extensively studied for its potential use in various scientific research applications.
科学的研究の応用
FPhBU has been studied for its potential use in various scientific research applications, including but not limited to:
1. Cancer Research: FPhBU has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
2. Neurodegenerative Diseases: FPhBU has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Diabetes: FPhBU has been shown to improve insulin sensitivity and glucose uptake in animal models, making it a potential candidate for the treatment of diabetes.
作用機序
The mechanism of action of FPhBU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
FPhBU has been shown to have various biochemical and physiological effects, including:
1. Induction of apoptosis in cancer cells
2. Neuroprotective effects in animal models of neurodegenerative diseases
3. Improvement of insulin sensitivity and glucose uptake in animal models of diabetes
実験室実験の利点と制限
The advantages of using FPhBU in lab experiments include its high purity and relatively low cost compared to other compounds with similar properties. However, the limitations include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several potential future directions for the study of FPhBU, including:
1. Further studies on its mechanism of action and potential use in cancer treatment
2. Investigation of its neuroprotective effects in human clinical trials
3. Development of more efficient synthesis methods to increase yield and purity
4. Exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, FPhBU is a promising compound with potential applications in cancer research, neurodegenerative diseases, and diabetes. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Future studies on FPhBU may lead to the development of new treatments for these diseases and others.
合成法
The synthesis of FPhBU involves a multi-step process that includes the reaction of 4-fluoroaniline with 4-phenylbutyric acid to form the intermediate product, which is then reacted with phosgene to obtain the final product. The yield of FPhBU is typically around 50-60%, and the purity can be increased through various purification techniques.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-9-11-16(12-10-15)20-17(21)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVFBXGXNBWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5220597.png)
![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)

![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)